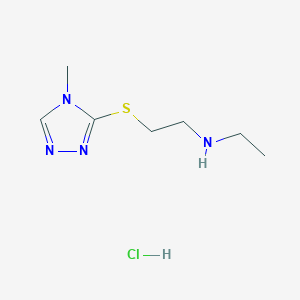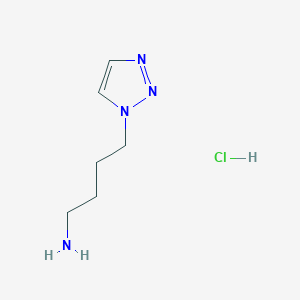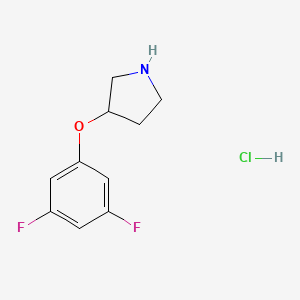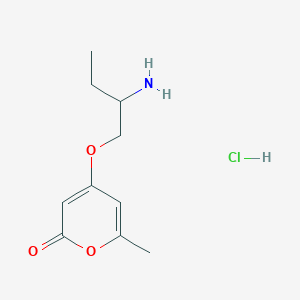
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride
Vue d'ensemble
Description
4-(2-Aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride (ABMPH) is a small molecule that has been recently studied for its potential applications in the field of biomedicine. ABMPH has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been suggested that ABMPH can be used as a potential therapeutic agent for a variety of diseases and conditions.
Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
4-(2-Aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride has demonstrated potential in antimicrobial and anticoccidial applications. A study by Georgiadis (1976) showed that derivatives of 2H-pyran-2-one exhibited significant in vitro antimicrobial activity and acted as effective coccidiostats when administered to chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).
Antibacterial and Antifungal Properties
Further research by Pawar, Sakhare, and Arbad (2016) indicated that Schiff base ligands derived from similar 2H-pyran-2-one compounds showed antibacterial and antifungal activity against various pathogens, including Escherichia coli and Candida albicans (Pawar et al., 2016).
Novel Synthetic Applications
In the field of organic synthesis, Wang, Zou, Zhao, and Shi (2011) developed an environment-friendly protocol for synthesizing 2H-pyran-2-one derivatives, highlighting the compound's utility in creating complex organic molecules (Wang et al., 2011).
Electrocatalytic Applications
A study by Elinson, Nasybullin, and Nikishin (2013) explored the electrocatalytic applications of 2H-pyran-2-one derivatives, demonstrating their potential in biomedical applications through efficient multicomponent reactions (Elinson et al., 2013).
Anticorrosion Properties
El Hattak et al. (2021) investigated the anticorrosion performance of pyran-2-one derivatives on mild steel in acidic media, finding significant inhibition efficacy and suggesting potential applications in material science (El Hattak et al., 2021).
Antioxidant Activity
Research by Saher et al. (2018) identified antioxidant properties in pyran-2-one derivatives, particularly those with specific substituents, offering insights into potential pharmaceutical applications (Saher et al., 2018).
Propriétés
IUPAC Name |
4-(2-aminobutoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-8(11)6-13-9-4-7(2)14-10(12)5-9;/h4-5,8H,3,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHDIFAGKMMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)OC(=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





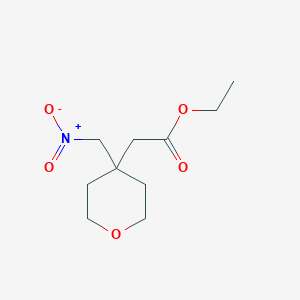
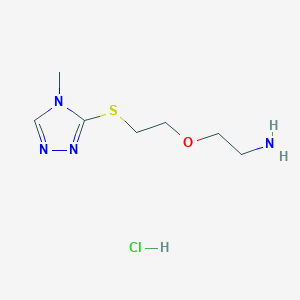

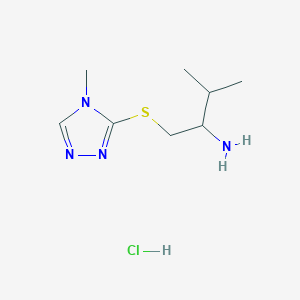
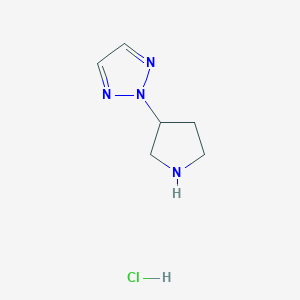
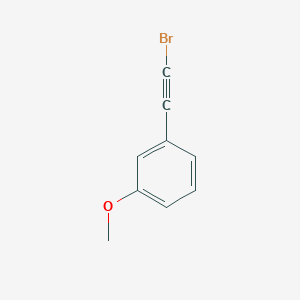
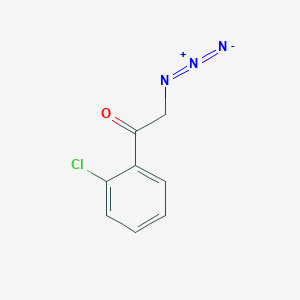
![2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1471412.png)
